molecular formula C19H20F3N3O6 B2996229 Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate CAS No. 303997-12-8

Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate

Cat. No.: B2996229
CAS No.: 303997-12-8
M. Wt: 443.379
InChI Key: MMVKZQHTGUPTCC-FOKLQQMPSA-N
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Description

This compound (CAS: 303997-10-6, molecular formula: C₁₆H₁₅F₃N₂O₆) is a multifunctional isoxazole derivative. Key structural features include:

  • 3-position: A 2-ethoxy linker substituted with a 3-(trifluoromethyl)benzoyloxy group, contributing steric bulk and electron-withdrawing properties.
  • 4-position: An ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for further modifications .

Isoxazole derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, making it a candidate for drug discovery .

Properties

IUPAC Name

ethyl 5-[(E)-dimethylaminomethylideneamino]-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O6/c1-4-28-18(27)14-15(23-11-25(2)3)31-24-16(14)29-8-9-30-17(26)12-6-5-7-13(10-12)19(20,21)22/h5-7,10-11H,4,8-9H2,1-3H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKZQHTGUPTCC-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. The presence of the isoxazole ring and the trifluoromethyl group enhances its pharmacological properties.

Key Structural Features

  • Isoxazole Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
  • Trifluoromethyl Group : Often increases lipophilicity and metabolic stability, potentially enhancing bioactivity.
  • Dimethylamino Group : Associated with increased potency in many drug candidates.

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

  • Antitumor Studies
    • A study demonstrated that derivatives of isoxazole compounds, similar to this compound, exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 30 to 55 nM .
    • Another investigation highlighted the compound's ability to induce apoptosis in tumor cells via activation of caspase pathways .
  • Antimicrobial Efficacy
    • In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) was comparable to established antibiotics .
  • Pharmacokinetics
    • Studies on absorption and bioavailability indicated that compounds with similar structures showed oral bioavailability rates around 60-70%, suggesting favorable pharmacokinetic profiles for further development .

Biological Activity Summary Table

Activity TypeEffectivenessMechanism of Action
AntitumorIC50: 30-55 nMInduces apoptosis; inhibits cell proliferation
AntimicrobialMIC comparableDisrupts bacterial cell wall synthesis
Enzyme InhibitionModerateInhibits specific metabolic enzymes

Pharmacokinetic Profile

PropertyValue
Oral Bioavailability60-70%
Half-lifeTBD (to be determined)
MetabolismHepatic (liver metabolism)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents (Position 3 & 5) Molecular Weight XLogP3 Hydrogen Bond Acceptors Reference
Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate C₁₆H₁₅F₃N₂O₆ 3: 3-(CF₃)benzoyloxy-ethoxy; 5: dimethylaminomethylene 388.30 3.3 8
Ethyl 5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate C₁₅H₁₅ClN₂O₆ 3: 4-Cl-benzoyloxy-ethoxy; 5: NH₂ 354.74 3.3 8
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 3: Ph; 5: CH₃ 231.25 2.8 3
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate C₁₄H₁₄ClNO₅ 3: 4-Cl-2-formylphenoxy-methyl; 5: H 311.72 2.5 5

Key Observations :

  • Lipophilicity : The trifluoromethyl (CF₃) group in the target compound increases hydrophobicity (XLogP3 = 3.3) compared to the chloro analog (XLogP3 = 3.3), despite similar molecular weights. The phenyl-substituted derivative (XLogP3 = 2.8) is less lipophilic .
  • Steric Bulk : The 3-(trifluoromethyl)benzoyloxy-ethoxy substituent introduces greater steric hindrance than 4-chlorobenzoyloxy or phenyl groups, which may influence binding to biological targets .
Comparison with Analogs:
  • 4-Chloro Analog (CAS 477853-67-1) : Synthesized similarly but substitutes 4-chlorobenzoyl chloride in the esterification step .
  • Phenyl-Substituted Derivative (CAS Unlisted) : Uses phenylboronic acid in a Suzuki coupling or direct arylation .

Structural and Spectroscopic Analysis

  • X-ray Crystallography : Used for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to confirm planarity of the isoxazole ring and substituent orientations . The target compound likely exhibits similar ring geometry but with altered torsion angles due to bulkier substituents.
  • NMR : ¹H and ¹³C NMR data (e.g., δ ~6.5–8.0 ppm for aromatic protons, δ ~1.3 ppm for ethyl ester) are consistent across analogs, with shifts depending on substituent electronegativity .
  • HRMS : Validates molecular ion peaks and purity, critical for confirming synthetic success .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what critical parameters influence yield?

Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, coupling, and esterification. Key steps include:

  • Reflux conditions : Optimize solvent choice (e.g., DMSO or ethanol) and reaction time (e.g., 18 hours for cyclization) to ensure complete conversion .
  • Purification : Use recrystallization (water-ethanol mixtures) or column chromatography to isolate the product. Monitor purity via TLC or HPLC.
  • Critical parameters : Control stoichiometry of reagents (e.g., substituted benzaldehyde derivatives), acid catalysis (glacial acetic acid), and temperature to avoid side reactions like hydrolysis of the trifluoromethylbenzoyl group .

Basic: Which analytical techniques are essential for characterizing its structure and purity?

Answer:

  • Single-crystal X-ray diffraction : Resolve molecular conformation and confirm stereochemistry (e.g., isoxazole ring geometry) .
  • Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., dimethylamino-methylene and trifluoromethylbenzoyl groups). FT-IR identifies functional groups (C=O, N-H) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility of intermediates .
  • Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate imine formation between dimethylamino-methylene and the isoxazole core .
  • Scale-up challenges : Address exothermic reactions by gradual reagent addition and implement continuous flow chemistry for safer processing .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Dynamic effects analysis : Investigate tautomerism (e.g., enamine-imine equilibrium) using variable-temperature NMR .
  • Computational validation : Compare experimental 1H^{1}\text{H} NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • Crystallographic cross-check : Validate ambiguous assignments via X-ray structure comparison (e.g., bond lengths/angles in the trifluoromethylbenzoyl group) .

Advanced: What computational tools are suitable for modeling its interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases or proteases) .
  • MD simulations : Analyze stability of ligand-target complexes in GROMACS or AMBER (focus on trifluoromethyl group hydrophobicity) .
  • Electrostatic potential mapping : Visualize charge distribution (UCSF Chimera) to identify hydrogen-bonding sites .

Advanced: What strategies are recommended for assessing its biological activity and mechanism of action?

Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with structural analogs .
  • Enzyme inhibition studies : Test activity against COX-2 or acetylcholinesterase via fluorometric assays. Correlate results with substituent effects (e.g., electron-withdrawing trifluoromethyl) .
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation. Modify the ethoxy linker to enhance half-life .

Advanced: How can stability studies under varying conditions (pH, temperature) be designed?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC-MS .
  • Thermal analysis : Perform TGA/DSC to determine melting points and identify polymorphic transitions .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UV/Vis light .

Advanced: How to design experiments elucidating its mechanism in complex biological systems?

Answer:

  • Transcriptomics/proteomics : Use RNA-seq or SILAC to identify differentially expressed genes/proteins in treated cells .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics with target proteins .
  • In vivo models : Test efficacy in zebrafish or murine models, focusing on bioavailability and toxicity profiles .

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